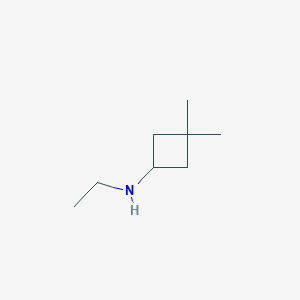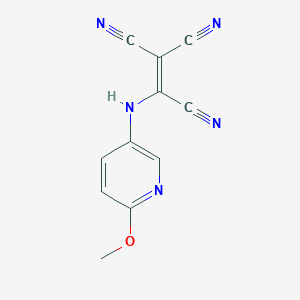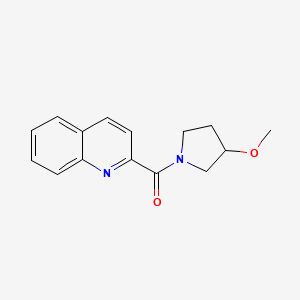![molecular formula C15H17F2NO2 B2566146 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2320219-87-0](/img/structure/B2566146.png)
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as DFN, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFN belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also activates the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and pain in preclinical studies. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with a wide range of biological targets. However, this compound also has some limitations, including its low solubility in water and its relatively low yield during synthesis.
Direcciones Futuras
There are several future directions for the research on 2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with different biological targets. Finally, the development of more efficient synthetic methods for this compound could lead to its wider use in drug discovery and development.
Métodos De Síntesis
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with 1,4-dioxane-2,5-dione, followed by a spirocyclization reaction with 1-aminocycloheptan-1-ol. The final product is obtained after purification using column chromatography. The yield of this compound is around 25%, and the purity can be confirmed using NMR and HPLC techniques.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in preclinical studies. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The spirocyclic structure of this compound makes it a promising candidate for drug design, as it can interact with a wide range of biological targets.
Propiedades
IUPAC Name |
2,6-difluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-10-2-1-3-11(17)13(10)14(19)18-12-4-5-15(12)6-8-20-9-7-15/h1-3,12H,4-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUAOIZRPGLFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=CC=C3F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)
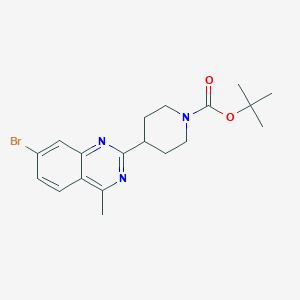
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)


![5-fluoro-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2566075.png)
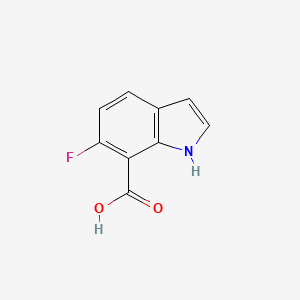
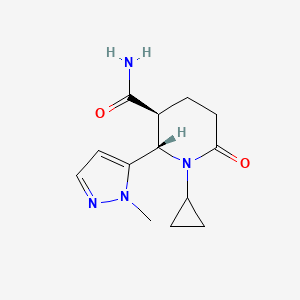

![3-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566082.png)
